molecular formula C13H11BrN4OS B15097713 5-[(4-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine

5-[(4-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine

Cat. No.: B15097713
M. Wt: 351.22 g/mol
InChI Key: AYHCXDOOKMHUFI-UHFFFAOYSA-N
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Description

5-[(4-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is a heterocyclic compound that contains a triazole ring, a furan ring, and a bromophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 4-bromobenzyl chloride with 3-(2-furyl)-1,2,4-triazole-4-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(4-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(4-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may disrupt DNA replication or protein synthesis in microbial cells, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C13H11BrN4OS

Molecular Weight

351.22 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(furan-2-yl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C13H11BrN4OS/c14-10-5-3-9(4-6-10)8-20-13-17-16-12(18(13)15)11-2-1-7-19-11/h1-7H,8,15H2

InChI Key

AYHCXDOOKMHUFI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)Br

Origin of Product

United States

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